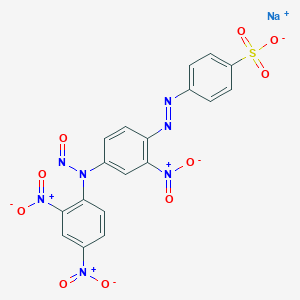![molecular formula C14H8O3 B086799 Dibenz[b,e]oxepin-6,11-dione CAS No. 15128-50-4](/img/structure/B86799.png)
Dibenz[b,e]oxepin-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz[b,e]oxepin-6,11-dione, also known as DBOD, is an organic compound that belongs to the family of heterocyclic compounds. It is a yellow crystalline powder that has been widely used in scientific research due to its unique chemical properties. DBOD has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of Dibenz[b,e]oxepin-6,11-dione is not fully understood. However, it has been suggested that Dibenz[b,e]oxepin-6,11-dione exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. Dibenz[b,e]oxepin-6,11-dione has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-8.
Biochemische Und Physiologische Effekte
Dibenz[b,e]oxepin-6,11-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Dibenz[b,e]oxepin-6,11-dione has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, Dibenz[b,e]oxepin-6,11-dione has been shown to exhibit anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Vorteile Und Einschränkungen Für Laborexperimente
Dibenz[b,e]oxepin-6,11-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Dibenz[b,e]oxepin-6,11-dione exhibits a range of biological activities, making it a useful compound for studying various biological processes. However, Dibenz[b,e]oxepin-6,11-dione also has some limitations. It is a toxic compound that requires careful handling. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Dibenz[b,e]oxepin-6,11-dione. One direction is the synthesis of new Dibenz[b,e]oxepin-6,11-dione derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of Dibenz[b,e]oxepin-6,11-dione. Additionally, the use of Dibenz[b,e]oxepin-6,11-dione in combination with other compounds for the treatment of various diseases could be explored. Finally, the development of new methods for the synthesis of Dibenz[b,e]oxepin-6,11-dione could be investigated to improve the efficiency of the synthesis process.
Conclusion:
In conclusion, Dibenz[b,e]oxepin-6,11-dione is a unique organic compound that has been extensively studied for its biological activities. It exhibits anti-inflammatory, anti-tumor, and anti-viral effects and has been used as a starting material for the synthesis of other biologically active compounds. Dibenz[b,e]oxepin-6,11-dione has several advantages for lab experiments, including its stability and range of biological activities. However, it also has some limitations, including its toxicity and limited solubility in water. There are several future directions for the study of Dibenz[b,e]oxepin-6,11-dione, including the synthesis of new Dibenz[b,e]oxepin-6,11-dione derivatives, investigation of its mechanism of action, and development of new methods for its synthesis.
Synthesemethoden
Dibenz[b,e]oxepin-6,11-dione can be synthesized using various methods, including the oxidation of dibenz[b,e]oxepin-6,11-dione-11-oxide, the reduction of 11-nitro-dibenz[b,e]oxepin-6,11-dione, and the cyclization of 1,3-diketones. Among these methods, the oxidation of dibenz[b,e]oxepin-6,11-dione-11-oxide is the most commonly used method. This method involves the reaction of dibenz[b,e]oxepin-6,11-dione-11-oxide with a strong oxidizing agent such as potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Dibenz[b,e]oxepin-6,11-dione has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. Dibenz[b,e]oxepin-6,11-dione has also been used as a starting material for the synthesis of other biologically active compounds. For example, Dibenz[b,e]oxepin-6,11-dione derivatives have been synthesized and tested for their anti-cancer and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
15128-50-4 |
|---|---|
Produktname |
Dibenz[b,e]oxepin-6,11-dione |
Molekularformel |
C14H8O3 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
benzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H |
InChI-Schlüssel |
YOKBSFKAGIUKJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O |
Andere CAS-Nummern |
15128-50-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



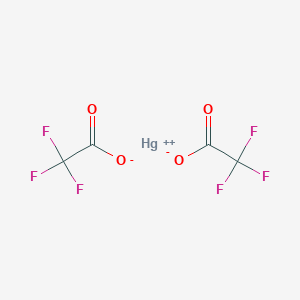
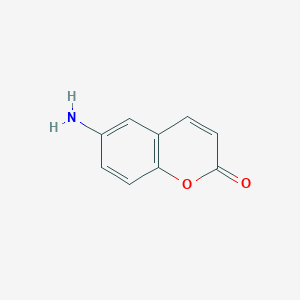
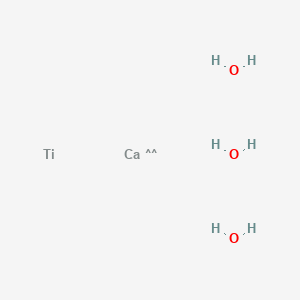
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
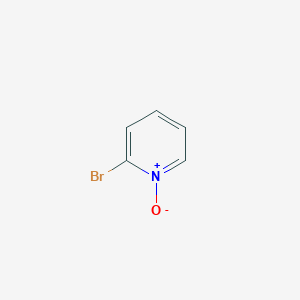
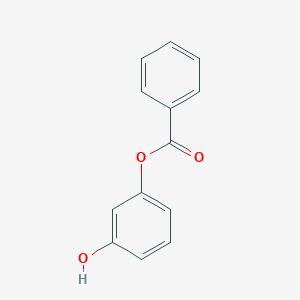
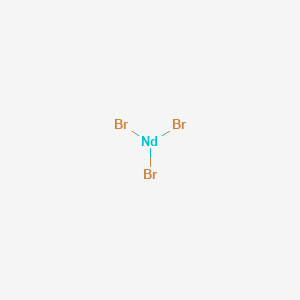
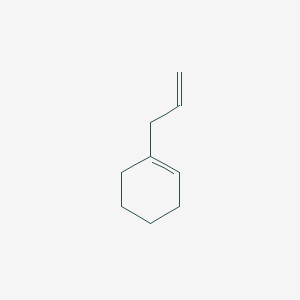
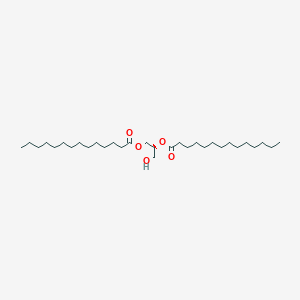
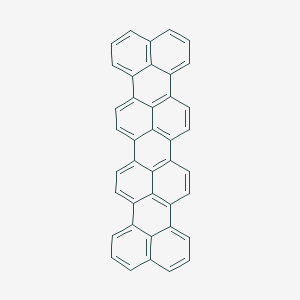
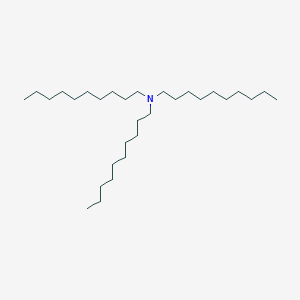
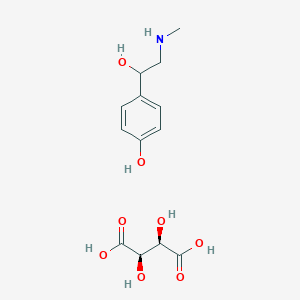
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)
